REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[C:12]([O:14][CH:15]([CH3:17])[CH3:16])[C:11]([N+:18]([O-])=O)=[CH:10][C:9]=2[CH3:21])[CH2:4][CH2:3]1.C([O-])=O.[NH4+]>CO.[Pd]>[CH3:21][C:9]1[C:8]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)=[CH:13][C:12]([O:14][CH:15]([CH3:17])[CH3:16])=[C:11]([CH:10]=1)[NH2:18] |f:1.2|
|
Name
|
Two
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
614 mg
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C1=C(C=C(C(=C1)OC(C)C)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
793 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
185 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered on Clarcel
|
Type
|
WASH
|
Details
|
The Clarcel is washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted three times with 10 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with 10 ml of a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC(=C(N)C1)OC(C)C)N1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.053 g | |
YIELD: CALCULATEDPERCENTYIELD | 191% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |